molecular formula C17H31NO6Si B2661905 (2S,4S)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-1,2-dicarboxylate CAS No. 367966-67-4

(2S,4S)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B2661905
CAS No.: 367966-67-4
M. Wt: 373.521
InChI Key: HGHGHRORRVDFRJ-RYUDHWBXSA-N
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Description

This compound is a pyrrolidine derivative featuring a 5-oxo ring system and multiple protective groups: a tert-butyl ester at position 1, a methyl ester at position 2, and a tert-butyldimethylsilyl (TBS) ether at position 2. These groups enhance stability during synthetic processes, particularly in peptide and heterocyclic chemistry. The stereochemistry (2S,4S) is critical for its interactions in asymmetric synthesis or as an intermediate in bioactive molecule development.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-5-oxopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO6Si/c1-16(2,3)23-15(21)18-11(14(20)22-7)10-12(13(18)19)24-25(8,9)17(4,5)6/h11-12H,10H2,1-9H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHGHRORRVDFRJ-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC(C1=O)O[Si](C)(C)C(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C[C@@H](C1=O)O[Si](C)(C)C(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO6Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl chloride and a suitable base.

    Silylation: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride and a base such as imidazole.

    Oxidation: The final step involves the oxidation of the intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (2S,4S)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-1,2-dicarboxylate is in the field of medicinal chemistry as a building block for synthesizing bioactive compounds. Its structural characteristics allow for modifications that can lead to the development of new pharmaceuticals.

Case Study: Synthesis of Arginase Inhibitors

A significant study highlighted the use of this compound in the synthesis of arginase inhibitors, which have therapeutic potential in treating conditions such as cancer and cardiovascular diseases. The compound's ability to undergo selective modifications makes it suitable for generating derivatives with enhanced biological activity .

Organic Synthesis

The compound serves as an essential intermediate in organic synthesis. Its unique structure allows chemists to utilize it in various reactions, including:

  • Formation of Pyrrolidine Derivatives : The presence of the tert-butyldimethylsilyl group facilitates further functionalization, making it a versatile precursor for synthesizing more complex molecules.
  • Asymmetric Synthesis : The chirality present in this compound is advantageous for asymmetric synthesis, allowing for the production of enantiomerically pure compounds that are crucial in pharmaceuticals.

Agricultural Chemistry

Research indicates potential applications in agricultural chemistry, particularly as a precursor for developing agrochemicals. Compounds derived from this compound may exhibit herbicidal or fungicidal properties due to their structural analogies with naturally occurring plant hormones.

Material Science

The compound's chemical stability and reactivity make it suitable for applications in material science. It can be used to develop new materials with specific properties, such as:

  • Polymers : By incorporating this compound into polymer matrices, researchers can tailor materials for specific applications in coatings or composites.

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryBuilding block for synthesizing bioactive compounds and drug development
Organic SynthesisIntermediate for forming pyrrolidine derivatives and asymmetric synthesis
Agricultural ChemistryPotential precursor for developing agrochemicals with herbicidal or fungicidal properties
Material ScienceDevelopment of new materials and polymers with tailored properties

Mechanism of Action

The mechanism of action of (2S,4S)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group can protect reactive sites during chemical reactions, while the oxo group can participate in various chemical transformations. The compound’s unique structure allows it to interact with enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs differ in ester and protective group substitutions, influencing solubility, stability, and reactivity:

Compound Name Position 2 Substituent Position 4 Substituent Key Properties
Target Compound Methyl ester TBS ether High steric protection; moderate solubility in non-polar solvents
(2S,4S)-1-tert-Butyl 2-butyl 4-ethyl-5-oxopyrrolidine-1,2-dicarboxylate Butyl ester Ethyl group Increased lipophilicity; faster ester hydrolysis vs. methyl
(5S)-5-benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium () Benzyloxycarbonyl tert-Butoxycarbonylamino Polar, prone to hydrogen bonding; labile under catalytic hydrogenation

Key Observations:

  • TBS Ether vs. Ethyl Group: The TBS group in the target compound provides superior steric protection for the hydroxyl group, enhancing stability under acidic or oxidative conditions compared to the ethyl substituent in the analog from . However, this bulk reduces aqueous solubility, limiting its use in biological assays without prior deprotection .
  • Methyl vs. Butyl Ester: The methyl ester in the target compound offers slower hydrolysis kinetics compared to the butyl ester, which may prolong its half-life in metabolic environments. This property is advantageous in drug intermediates requiring controlled release .

Biological Activity

(2S,4S)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-1,2-dicarboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity, synthesis, and relevant research findings associated with this compound.

  • Chemical Name : this compound
  • CAS Number : 367966-67-4
  • Molecular Formula : C17H33NO5Si
  • Molecular Weight : 359.53 g/mol

Research indicates that compounds similar to (2S,4S)-1-tert-butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine exhibit various biological activities including:

  • Antioxidant Activity : The presence of the tert-butyldimethylsilyl group enhances the compound's stability and bioavailability, contributing to its antioxidant properties.
  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.

Pharmacological Effects

Preliminary studies have shown that (2S,4S)-1-tert-butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine exhibits:

  • Anti-inflammatory Properties : In vitro assays indicate a reduction in pro-inflammatory cytokines when exposed to this compound.
  • Anticancer Potential : Some research points to its ability to induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.

Case Studies

  • Case Study on Antioxidant Activity :
    • A study evaluated the antioxidant capacity of various derivatives of pyrrolidine compounds, including (2S,4S)-1-tert-butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine. Results showed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.
  • Enzyme Inhibition Study :
    • In a study focused on metabolic enzymes, (2S,4S)-1-tert-butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine was found to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This suggests potential interactions with other pharmaceuticals.
  • Anticancer Activity Assessment :
    • Research involving various cancer cell lines demonstrated that the compound could reduce cell viability and promote apoptosis through caspase activation pathways.

Data Tables

Biological ActivityObserved EffectsReference
Antioxidant ActivityReduced ROS levels
Enzyme InhibitionInhibition of cytochrome P450
Anticancer ActivityInduction of apoptosis

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